molecular formula C6H6ClNO B091710 6-Chloro-1-methylpyridin-2(1H)-one CAS No. 17228-63-6

6-Chloro-1-methylpyridin-2(1H)-one

Cat. No.: B091710
CAS No.: 17228-63-6
M. Wt: 143.57 g/mol
InChI Key: WTMIJNWKTCXRBK-UHFFFAOYSA-N
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Description

6-Chloro-1-methylpyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a methyl group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methylpyridin-2(1H)-one typically involves the chlorination of 1-methylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 6th position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

6-Chloro-1-methylpyridin-2(1H)-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The chlorine and methyl groups influence the compound’s reactivity and binding affinity to enzymes or receptors. The exact pathways depend on the specific application, but generally, the compound can modulate biological processes by inhibiting or activating target proteins.

Comparison with Similar Compounds

  • 6-Chloro-2-methylpyridin-3(2H)-one
  • 6-Chloro-1-ethylpyridin-2(1H)-one
  • 6-Bromo-1-methylpyridin-2(1H)-one

Comparison: 6-Chloro-1-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

6-chloro-1-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-8-5(7)3-2-4-6(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMIJNWKTCXRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40169246
Record name 6-Chloro-1-methyl-2(1H)pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17228-63-6
Record name 6-Chloro-1-methyl-2(1H)pyridinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-1-methyl-2(1H)pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40169246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

51.82 g of 2-chloro-pyrid-6-one (400 mmol) and 12.7. g of 83% sodium-hydride dispersion in mineral oil (440 mmol) are reacted in 400 ml absolute dimnethylfomamide at room temperature under argon for 15 minutes. 32.4 ml methyl-iodide (520 mmol) are added dropwise and stirring is continued at 50° for 5 hours. The reaction mixture is evaporated on a rotary evaporator until the solvent starts to distill from a bath of 60°.
Quantity
51.82 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
440 mmol
Type
reactant
Reaction Step Two
Quantity
32.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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